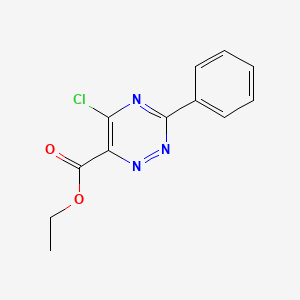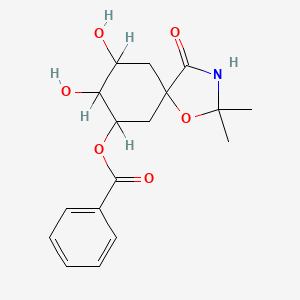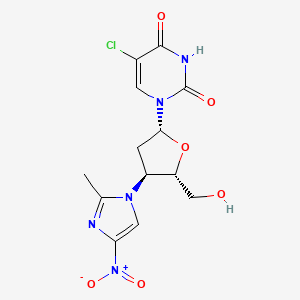
Uridine, 5-chloro-2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog It is structurally characterized by the presence of a uridine base modified with a 5-chloro group and a 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl) substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: The synthesis begins with uridine, which undergoes selective chlorination at the 5-position.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diisopropyl azodicarboxylate.
Imidazole Substitution: The final step involves the substitution of the 3’ position with a 2-methyl-4-nitro-1H-imidazol-1-yl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the imidazole ring, converting it to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidized Derivatives: Products with oxidized imidazole rings.
Reduced Derivatives: Products with amino groups replacing the nitro group.
Substituted Derivatives: Various nucleophilic substitution products at the 5-position.
科学的研究の応用
Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly in the context of nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties. It can inhibit viral replication and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to chain termination during DNA or RNA synthesis. This disrupts the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
類似化合物との比較
5-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in antiviral therapy, particularly against HIV.
5-Iodo-2’,3’-dideoxyuridine: Used in research for its antiviral and anticancer activities.
Uniqueness: Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group enhances its ability to interact with molecular targets, making it a valuable compound in therapeutic research.
特性
CAS番号 |
132149-53-2 |
|---|---|
分子式 |
C13H14ClN5O6 |
分子量 |
371.73 g/mol |
IUPAC名 |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14ClN5O6/c1-6-15-10(19(23)24)4-17(6)8-2-11(25-9(8)5-20)18-3-7(14)12(21)16-13(18)22/h3-4,8-9,11,20H,2,5H2,1H3,(H,16,21,22)/t8-,9+,11+/m0/s1 |
InChIキー |
SVZJGTXQXLFMNW-IQJOONFLSA-N |
異性体SMILES |
CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=NC(=CN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


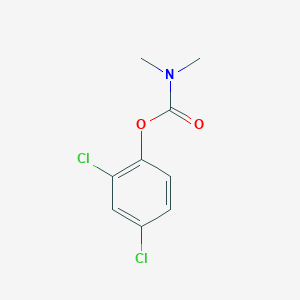
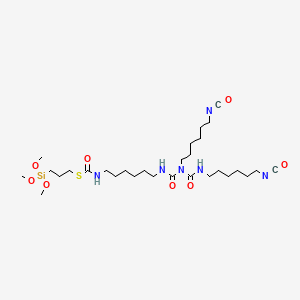
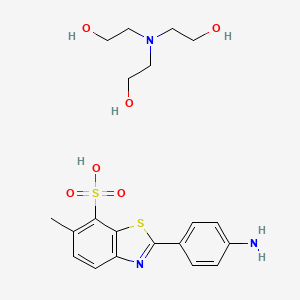
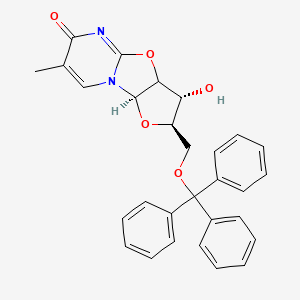
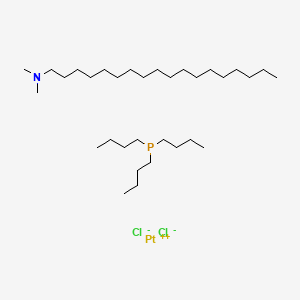
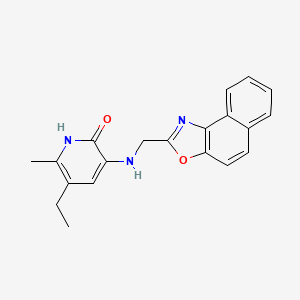

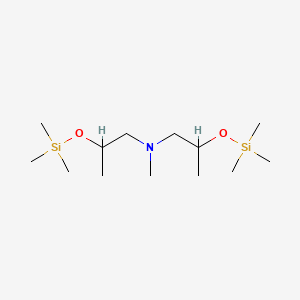
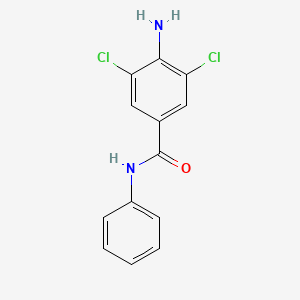
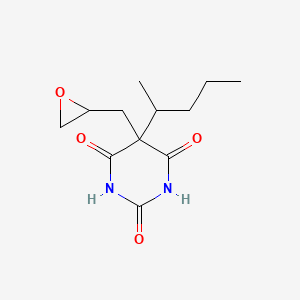

![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
